molecular formula C20H22ClFN2O3S B2933557 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 941904-79-6

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2933557
M. Wt: 424.92
InChI Key: OOIBUWANFCIERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H22ClFN2O3S and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research on related compounds demonstrates potential antibacterial activity. For instance, the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus explored their antibacterial potentials. Compounds with similar structures have shown moderate inhibitory effects against Gram-negative bacterial strains, with one compound being notably active against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Antimicrobial and Enzyme Inhibition

Another area of application includes antimicrobial and enzyme inhibition activities. Different 1,3,4-oxadiazole and acetamide derivatives have been synthesized, showing antibacterial and anti-enzymatic potential, supported by % hemolytic activity studies (Nafeesa et al., 2017).

Cytotoxic Activity

Sulfonamide derivatives exhibit cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research. For example, some novel sulfonamide derivatives were synthesized and screened for their anticancer activity against breast and colon cancer cell lines, with certain compounds showing potent efficacy (Ghorab et al., 2015).

Pesticidal Potential

Compounds with similar chemical structures have been characterized for their potential as pesticides. The X-ray powder diffraction characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide showcases their pesticidal prospects (Olszewska et al., 2011).

Aryl Hydrocarbon Receptor Activation

Research into amino alcohol acrylonitriles, closely related in structure, has uncovered their activity modulated via the aryl hydrocarbon receptor pathway, highlighting a novel approach to influencing cancer cell activity (Baker et al., 2020).

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-5-8-16(12-19(14)22)23-20(25)13-17-4-2-3-11-24(17)28(26,27)18-9-6-15(21)7-10-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIBUWANFCIERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.